molecular formula C20H17F3N4O2 B280197 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

货号: B280197
分子量: 402.4 g/mol
InChI 键: XPZZWSBGLGQYPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which plays a crucial role in the activation of B cells and the production of antibodies.

作用机制

TAK-659 works by inhibiting the activity of protein kinase BTK, which is a key regulator of B cell activation. BTK plays a crucial role in the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, TAK-659 can effectively block B cell activation and proliferation, leading to a reduction in the production of autoantibodies. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of autoimmune disorders and cancer.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to a reduction in the production of autoantibodies and the activation of B cells. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. However, further research is needed to determine the full range of biochemical and physiological effects of TAK-659.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its high purity and yield, which make it suitable for further research and development. Additionally, TAK-659 has shown promising results in preclinical studies, making it a potential therapeutic agent for cancer and autoimmune disorders. However, there are also limitations to using TAK-659 in lab experiments. For example, TAK-659 is a potent inhibitor of BTK, which may have off-target effects on other signaling pathways. Additionally, further research is needed to determine the optimal dosage and treatment regimen for TAK-659.

未来方向

There are several future directions for the research and development of TAK-659. One area of focus is the optimization of the dosage and treatment regimen for TAK-659, which may improve its efficacy and reduce the risk of side effects. Additionally, further research is needed to determine the full range of biochemical and physiological effects of TAK-659, as well as its potential applications in other diseases. Another area of focus is the development of new BTK inhibitors with improved selectivity and potency, which may lead to the development of more effective therapeutic agents for cancer and autoimmune disorders.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction of 1-ethyl-2-nitrobenzene with 2-(trifluoromethyl)benzaldehyde to form the intermediate compound. This intermediate is then reacted with 1,3-dimethyl-2-pyrrolidinone to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for further research and development.

科学研究应用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell activation and proliferation, leading to a reduction in the production of autoantibodies. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. These findings have led to the development of TAK-659 as a potential therapeutic agent for cancer and autoimmune disorders.

属性

分子式

C20H17F3N4O2

分子量

402.4 g/mol

IUPAC 名称

3-[(1-ethylbenzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H17F3N4O2/c1-2-26-16-10-6-4-8-13(16)24-19(26)25-14-11-17(28)27(18(14)29)15-9-5-3-7-12(15)20(21,22)23/h3-10,14H,2,11H2,1H3,(H,24,25)

InChI 键

XPZZWSBGLGQYPY-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F

规范 SMILES

CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。